molecular formula C27H41N7O9 B7886576 H-Val-Gly-D-Ser-D-Glu-D-Ala-Phe-NH2

H-Val-Gly-D-Ser-D-Glu-D-Ala-Phe-NH2

Cat. No.: B7886576
M. Wt: 607.7 g/mol
InChI Key: FXRSCINLDDDAMW-LNBCOLIQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound H-Val-Gly-D-Ser-D-Glu-D-Ala-Phe-NH2 is a synthetic peptide composed of seven amino acids: valine, glycine, D-serine, D-glutamic acid, D-alanine, and phenylalanine. Peptides like this one are often used in various scientific research applications due to their specific sequences and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H-Val-Gly-D-Ser-D-Glu-D-Ala-Phe-NH2 typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Activation of Amino Acids: Each amino acid is activated using reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of hydroxybenzotriazole (HOBt) or hydroxyazabenzotriazole (HOAt).

    Coupling: The activated amino acid is coupled to the resin-bound peptide chain.

    Deprotection: The protecting groups on the amino acids are removed using trifluoroacetic acid (TFA) or similar reagents.

    Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail, often containing TFA, water, and scavengers like triisopropylsilane (TIS).

Industrial Production Methods

In an industrial setting, the production of peptides like This compound is scaled up using automated peptide synthesizers. These machines can handle large quantities of reagents and resins, ensuring high yield and purity of the final product. The process is similar to laboratory-scale SPPS but optimized for efficiency and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

H-Val-Gly-D-Ser-D-Glu-D-Ala-Phe-NH2: can undergo various chemical reactions, including:

    Oxidation: The peptide can be oxidized using reagents like hydrogen peroxide or performic acid, which can affect the side chains of amino acids like serine and glutamic acid.

    Reduction: Reduction reactions can be performed using agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP), which can reduce disulfide bonds if present.

    Substitution: Nucleophilic substitution reactions can occur at the amino or carboxyl groups of the peptide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, performic acid.

    Reduction: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: Various nucleophiles depending on the desired modification.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfonic acids, while reduction can result in the cleavage of disulfide bonds.

Scientific Research Applications

H-Val-Gly-D-Ser-D-Glu-D-Ala-Phe-NH2: has several applications in scientific research:

    Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.

    Biology: Employed in studies of protein-protein interactions, enzyme-substrate interactions, and cellular uptake mechanisms.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial activity and as a drug delivery vehicle.

    Industry: Utilized in the development of peptide-based materials and as a standard in analytical techniques like mass spectrometry.

Mechanism of Action

The mechanism of action of H-Val-Gly-D-Ser-D-Glu-D-Ala-Phe-NH2 depends on its specific application. In biological systems, it may interact with specific receptors or enzymes, modulating their activity. The peptide can also penetrate cell membranes, allowing it to deliver therapeutic agents or act as a signaling molecule.

Comparison with Similar Compounds

Similar Compounds

    H-Val-Gly-D-Ser-D-Glu-D-Ala-Phe-OH: Similar structure but with a free carboxyl group at the C-terminus.

    H-Val-Gly-D-Ser-D-Glu-D-Ala-Phe-OMe: Similar structure but with a methyl ester at the C-terminus.

Uniqueness

H-Val-Gly-D-Ser-D-Glu-D-Ala-Phe-NH2: is unique due to its specific sequence and amidated C-terminus, which can influence its stability, solubility, and biological activity compared to other similar peptides.

Properties

IUPAC Name

(4R)-4-[[(2R)-2-[[2-[[(2S)-2-amino-3-methylbutanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]-5-[[(2R)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-oxopentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H41N7O9/c1-14(2)22(28)27(43)30-12-20(36)32-19(13-35)26(42)33-17(9-10-21(37)38)25(41)31-15(3)24(40)34-18(23(29)39)11-16-7-5-4-6-8-16/h4-8,14-15,17-19,22,35H,9-13,28H2,1-3H3,(H2,29,39)(H,30,43)(H,31,41)(H,32,36)(H,33,42)(H,34,40)(H,37,38)/t15-,17-,18+,19-,22+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXRSCINLDDDAMW-LNBCOLIQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)NCC(=O)NC(CO)C(=O)NC(CCC(=O)O)C(=O)NC(C)C(=O)NC(CC1=CC=CC=C1)C(=O)N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N)NC(=O)[C@@H](CCC(=O)O)NC(=O)[C@@H](CO)NC(=O)CNC(=O)[C@H](C(C)C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H41N7O9
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

607.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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